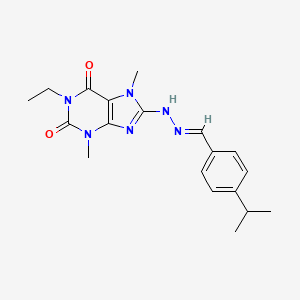

(E)-1-ethyl-8-(2-(4-isopropylbenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

(E)-1-ethyl-8-(2-(4-isopropylbenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a hydrazinyl-linked 4-isopropylbenzylidene substituent at position 8 of the purine core.

Properties

IUPAC Name |

1-ethyl-3,7-dimethyl-8-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-6-25-17(26)15-16(24(5)19(25)27)21-18(23(15)4)22-20-11-13-7-9-14(10-8-13)12(2)3/h7-12H,6H2,1-5H3,(H,21,22)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXCRYUMPGKCJF-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)C(C)C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=C(C=C3)C(C)C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of purine-2,6-dione derivatives modified at position 8 with hydrazinyl-linked aromatic substituents. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Key Findings from Comparative Analysis

In contrast, bromine (in ) and chlorine (in ) substituents enhance electrophilicity, which may influence binding kinetics or metabolic stability. The ethoxy group in increases polarity, which could improve aqueous solubility but reduce passive diffusion across membranes.

Hydrogen Bonding and Solubility :

- The 2-hydroxyphenyl analog exhibits hydrogen-bonding capacity via its hydroxyl group, a feature absent in the target compound. This property may enhance target selectivity but could also increase susceptibility to enzymatic degradation.

Pharmacokinetic Considerations :

- Analog ’s octyl chain at position 7 significantly elevates lipophilicity (clogP ~5.2 predicted), whereas the target compound’s ethyl and methyl groups likely result in moderate clogP (~2.5–3.0), balancing solubility and permeability .

Similarity Indexing and Activity Cliffs: Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shares ~60–70% structural similarity with its chloro- and bromo-substituted analogs. However, minor substituent changes (e.g., isopropyl vs. ethoxy) may lead to activity cliffs, where small structural variations cause significant differences in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.